molecular formula C15H12N2S B1673775 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 79220-94-3

1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B1673775
CAS RN: 79220-94-3
M. Wt: 252.3 g/mol
InChI Key: QKOAQVKXZJFMET-UHFFFAOYSA-N
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Description

1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione is a chemical compound with the molecular formula C15H12N2S . It is also known by its synonyms KRM-III, 1,3-Dihydro-1,4-diphenyl-2H-imidazole-2-thione, and 1,4-diphenyl-2,3-dihydro-1H-imidazole-2-thione .


Synthesis Analysis

The synthesis of 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione and its derivatives has been reported in the literature . The synthesis process involves the use of catalysts and specific conditions to achieve the desired product .


Molecular Structure Analysis

The molecular structure of 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione consists of a five-membered imidazole ring attached to two phenyl rings . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The compound has a molecular weight of 252.3 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione include a molecular weight of 252.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . The compound also has an exact mass and monoisotopic mass of 252.07211956 g/mol, and a topological polar surface area of 47.4 Ų .

Scientific Research Applications

  • Pharmaceuticals

    • Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Synthesis

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
    • Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
    • This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
  • Antitumor Potential

    • Some 1,2-disubstituted-4,5-diphenyl-1H-imidazole derivatives have been synthesized and evaluated for their antitumor potential .
    • The evaluation was done using the tryphan blue dye exclusion technique against different cancer cell lines such as DLA and EAC at different concentrations .
  • Analgesic and Anti-inflammatory

    • Imidazole derivatives are used as analgesics and anti-inflammatory agents .
    • They are also used as diuretics, anticonvulsants, potential antispasmolytic, long active sedatives, bronchodilators, and cholertic agents .
  • Antioxidant Properties

    • Some imidazole derivatives have strong antioxidant properties .
    • The resulting ketones are rearranged to form hydroxymaltol, which also has strong antioxidant properties due to its enolone unit .
  • Bioavailability Optimization

    • Being a polar and ionisable aromatic compound, imidazole improves pharmacokinetic characteristics of lead molecules .
    • It is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
  • Antibacterial and Antimycobacterial

    • Imidazole derivatives show a broad range of biological activities such as antibacterial and antimycobacterial .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal) .
  • Anti-Allergic and Antipyretic

    • Imidazole derivatives are also used as anti-allergic and antipyretic agents .
    • For example, clemizole and astemizole are antihistaminic agents .
  • Antiviral

    • Some imidazole derivatives have antiviral properties .
    • For instance, enviroxime is an antiviral drug that contains a 1, 3-diazole ring .
  • Anti-Amoebic and Antihelmintic

    • Imidazole derivatives are used as anti-amoebic and antihelmintic agents .
    • Thiabendazole is an antihelmintic drug that contains a 1, 3-diazole ring .
  • Antifungal

    • Imidazole derivatives have antifungal properties .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring with antifungal properties .
  • Ulcerogenic Activities

    • Some imidazole derivatives have ulcerogenic activities .
    • For example, omeprazole and pantoprazole are antiulcer drugs that contain a 1, 3-diazole ring .

properties

IUPAC Name

3,5-diphenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOAQVKXZJFMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353087
Record name 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione

CAS RN

79220-94-3
Record name 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KRM-III
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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